molecular formula C11H16N2S B12945951 4-(Pyridin-2-ylthio)cyclohexan-1-amine

4-(Pyridin-2-ylthio)cyclohexan-1-amine

Cat. No.: B12945951
M. Wt: 208.33 g/mol
InChI Key: UFOAZNFJQWWQTB-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylthio)cyclohexan-1-amine is an organic compound with the molecular formula C11H16N2S It is a derivative of cyclohexanamine, where a pyridin-2-ylthio group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylthio)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyridin-2-thiol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired amine. The general reaction scheme is as follows:

    Formation of Intermediate: Cyclohexanone reacts with pyridin-2-thiol in the presence of a base such as sodium hydroxide to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylthio)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the amine group or the pyridin-2-ylthio moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amines or reduced pyridin-2-ylthio groups.

    Substitution: Compounds with different substituents replacing the pyridin-2-ylthio group.

Scientific Research Applications

4-(Pyridin-2-ylthio)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylthio)cyclohexan-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylthio group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-ylthio)cyclohexan-1-amine is unique due to the presence of both the pyridin-2-ylthio group and the cyclohexan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(Pyridin-2-ylthio)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H14N2S
  • Molecular Weight: 218.31 g/mol

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyridine derivatives, including this compound. The compound has been evaluated against various human cancer cell lines, demonstrating selective cytotoxicity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHCT-116 (Colon)15High
HepG-2 (Liver)20Moderate
MCF-7 (Breast)>50Low

In a study assessing various synthesized pyridine derivatives, the compound exhibited significant activity against HCT-116 and HepG-2 cell lines, while showing less effectiveness against MCF-7 cells, indicating a selective action towards certain cancer types .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Molecular docking studies suggest that the compound can bind to proteins associated with cancer cell proliferation, such as those involved in the Wnt signaling pathway and other oncogenic processes .

Case Study 1: Anticancer Activity

In vitro studies conducted on a series of pyridine derivatives, including this compound, revealed that it effectively inhibited cell proliferation in a dose-dependent manner. The most active derivatives were shown to induce apoptosis in cancer cells while maintaining low cytotoxicity in non-tumor cell lines .

Case Study 2: Comparative Analysis

A comparative analysis of various pyridine derivatives indicated that while many shared structural similarities, their biological activities varied significantly. For instance, compounds with additional functional groups showed enhanced activity against specific cancer types compared to this compound, suggesting that structural modifications could further improve efficacy .

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

4-pyridin-2-ylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C11H16N2S/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2

InChI Key

UFOAZNFJQWWQTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)SC2=CC=CC=N2

Origin of Product

United States

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